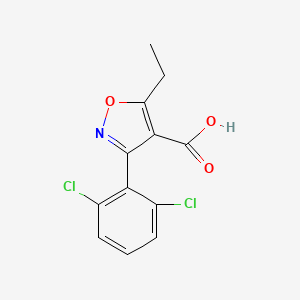

3-(2,6-Dichlorophenyl)-5-ethylisoxazole-4-carboxylic acid

Descripción general

Descripción

3-(2,6-Dichlorophenyl)-5-ethylisoxazole-4-carboxylic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features an isoxazole ring substituted with a 2,6-dichlorophenyl group and an ethyl group, making it an interesting subject for chemical research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichlorophenyl)-5-ethylisoxazole-4-carboxylic acid typically involves the reaction of 2,6-dichlorotoluene with suitable reagents to introduce the isoxazole ring. One common method involves the use of a complex catalyst formed by a transition metal and a ligand, such as palladium chloride and Xantphos, in the presence of an alcohol and an oxidant like tert-butyl peroxy ether . The reaction conditions are carefully controlled to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound.

Análisis De Reacciones Químicas

Types of Reactions

3-(2,6-Dichlorophenyl)-5-ethylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of different reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one or more substituents on the isoxazole ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

While comprehensive data tables and case studies for "3-(2,6-Dichlorophenyl)-5-ethylisoxazole-4-carboxylic acid" are not available within the provided search results, the following information can be derived regarding its potential applications and related compounds:

Scientific Research Applications

- ** combating endoparasites**: 3-aryl-substituted 5-alkyl-isoxazole-4-carboxylic acid derivatives can be used against endoparasites, particularly in veterinary medicine . The application can be both prophylactic and therapeutic . These derivatives are defined by a specific formula and are suitable for controlling endoparasites .

- Synthesis of Isoxazoles : Metal-free synthetic routes can be used for the synthesis of isoxazoles .

- Antimicrobial Activity: Brillantaisia lamium contains compounds that exhibit both antibacterial and antifungal activities . This suggests a potential avenue for exploring similar activities in related compounds.

- Anticancer Research: Viscum album L. contains compounds with antitumor potential . Some compounds are probably responsible for the reduction of tumoral cellular growth in a dose-dependent manner .

Related Compounds

- 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid : This compound, closely related to the target compound, is also an isoxazole derivative .

- Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate : Another related compound with a similar structure .

- Dicloxacillin Related Compound D : 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid is related to Dicloxacillin .

Synthesis

The reaction scheme below shows the preparation of compounds of the formula (II), the radicals R2 and R4 having the same meaning as above . The required aldoximes of the general formula (V) are either known or can be prepared by processes known per se .

Target Animals

The compounds are suitable for controlling endoparasites in livestock, breeding animals, laboratory animals and pets .

- Livestock and breeding animals include cattle, horses, sheep, pigs, goats, camels, water buffalos, donkeys, rabbits, fallow deer, reindeer, fur animals (mink, chinchilla, raccoon), birds (chickens, geese, turkeys, ducks), freshwater and saltwater fish (trout, carp, eels), reptiles, and insects (honey bee and silkworm) .

- Laboratory and experimental animals include mice, rats, guinea pigs, golden hamsters, dogs, and cats .

- Pets include dogs and cats .

Mode of application

The active ingredients can be administered directly or in suitable preparations .

- Routes of administration include enterally, parenterally, dermally, nasally, by treating the environment, or with the aid of shaped articles containing active ingredients such as strips, plates, tapes, collars, ear tags, limb tapes, and marking devices .

- Formulations include emulsions, which can be used orally, dermally, or as injections . Emulsions can be water-in-oil or oil-in-water .

Mecanismo De Acción

The mechanism of action of 3-(2,6-Dichlorophenyl)-5-ethylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

2,6-Dichlorophenylacetic acid: Shares the 2,6-dichlorophenyl group but differs in the rest of the structure.

Diclofenac: A well-known non-steroidal anti-inflammatory drug with a similar dichlorophenyl group.

Isoxazole derivatives: Various isoxazole derivatives with different substituents on the ring.

Uniqueness

3-(2,6-Dichlorophenyl)-5-ethylisoxazole-4-carboxylic acid is unique due to its specific combination of substituents, which imparts distinct chemical and biological properties

Actividad Biológica

3-(2,6-Dichlorophenyl)-5-ethylisoxazole-4-carboxylic acid, with the CAS number 286435-86-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₉Cl₂N₁O₃ |

| Molecular Weight | 286.11 g/mol |

| LogP | 3.909 |

| PSA (Polar Surface Area) | 63.33 Ų |

Research indicates that this compound acts primarily as an inhibitor of 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme plays a crucial role in the conversion of cortisone to cortisol in tissues, influencing metabolic processes and inflammation . By inhibiting this enzyme, the compound may help regulate glucocorticoid levels, which are implicated in various metabolic disorders.

Anti-inflammatory Effects

Studies have shown that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, it has been suggested that isoxazole derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and reducing oxidative stress .

Anticancer Potential

Isoxazole derivatives have been explored for their anticancer properties due to their ability to inhibit histone deacetylases (HDACs), which are involved in cancer cell proliferation and survival. A related study demonstrated that certain isoxazoles exhibit selective HDAC inhibitory activity, potentially leading to apoptosis in cancer cells . The specific compound's efficacy against various cancer cell lines remains an area for further investigation.

Neuroprotective Properties

Emerging research suggests that this compound may possess neuroprotective effects. Compounds with similar structures have shown promise in models of neurodegenerative diseases by reducing neuroinflammation and protecting neuronal cells from apoptosis .

Case Studies

- Inflammation Model : In a study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with isoxazole derivatives resulted in decreased levels of TNF-alpha and IL-6, indicating reduced inflammatory response .

- Cancer Cell Line Study : A comparative analysis of various isoxazole compounds revealed that those with a similar structure to this compound inhibited growth in breast cancer cell lines by inducing cell cycle arrest and apoptosis via HDAC inhibition .

- Neuroprotection : In vitro studies using primary neuronal cultures exposed to oxidative stress showed that isoxazole derivatives could significantly reduce cell death and preserve mitochondrial function, suggesting potential therapeutic applications for neurodegenerative diseases .

Propiedades

IUPAC Name |

3-(2,6-dichlorophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO3/c1-2-8-10(12(16)17)11(15-18-8)9-6(13)4-3-5-7(9)14/h3-5H,2H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTKPZYSITUZWQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369402 | |

| Record name | 3-(2,6-Dichlorophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286435-86-7 | |

| Record name | 3-(2,6-Dichlorophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.